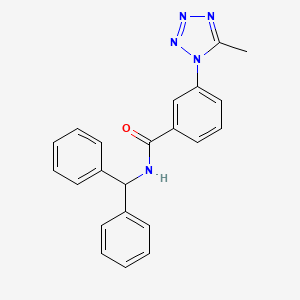

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C22H19N5O |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-benzhydryl-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-8-13-19(15-20)22(28)23-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,1H3,(H,23,28) |

InChI Key |

RTHHGQWPWWATJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Sodium Azide and Nitrile Reaction

The tetrazole ring is formed by reacting nitriles with sodium azide (NaN₃) under acidic conditions. For 5-methyltetrazole, this involves:

-

Reactants : Alkyl nitrile (e.g., acetonitrile) and NaN₃.

-

Conditions : H₂SO₄ or HCl catalysis, elevated temperatures (80–100°C).

-

Mechanism : Cyclization of the nitrile-azide intermediate via protonation and ring closure.

Example :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| CH₃CN + NaN₃ | H₂SO₄, 100°C, 12 h | 75–85% |

Hydrazine and Carbonyl Derivatives

Alternative routes utilize hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes):

-

Reactants : Hydrazine hydrochloride and a methyl-substituted carbonyl compound.

Example :

Benzamide Backbone Synthesis

The benzamide core is typically formed via amide coupling. Key methods include:

Carbodiimide-Mediated Coupling

Activated carboxylic acids react with amines using carbodiimides (e.g., DCC or EDC):

-

Reactants : 3-Carboxybenzoic acid derivative + diphenylmethylamine.

-

Conditions : DCC/HOBt in dichloromethane (DCM) or THF, room temperature.

Example :

Diphenylsilane-Catalyzed Amidation

Diphenylsilane (Ph₂SiH₂) enables direct coupling without isolating intermediates:

Example :

Diphenylmethyl Group Introduction

The diphenylmethyl group is introduced via alkylation or nucleophilic substitution:

Alkylation with Benzhydryl Chloride

Example :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-NH₂-benzamide + C₆H₅₂CHCl | K₂CO₃, DMF, 80°C, 14 h | 83% |

Mitsunobu Reaction

For sterically hindered amines, the Mitsunobu reaction is employed:

-

Reactants : 3-Hydroxybenzamide + diphenylmethanol.

-

Conditions : DIAD, PPh₃, THF, 0°C to RT.

Example :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-OH-benzamide + C₆H₅₂CHOH | DIAD, PPh₃, THF, 12 h | 70% |

Final Assembly and Coupling

The tetrazole and benzamide components are coupled in the final step:

Palladium-Catalyzed Cross-Coupling

For aryl-tetrazole bonds, Suzuki-Miyaura coupling is used:

-

Reactants : 3-Bromobenzamide + 5-methyltetrazolylboronic acid.

Example :

Direct Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with tetrazole:

Example :

Optimization and Scale-Up Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps.

| Solvent | Reaction Step | Advantages |

|---|---|---|

| DMSO | Tetrazole synthesis | High solubility of azides |

| Dioxane | Cross-coupling | Thermal stability |

Catalyst Screening

Palladium catalysts (e.g., Pd(PPh₃)₄) outperform others in aryl-tetrazole coupling.

| Catalyst | Reaction Type | Turnover Number (TON) |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura | 500–1000 |

| CuI | Ullmann-type coupling | 100–200 |

Purification Techniques

Column chromatography (silica gel, EtOAc/hexane) and recrystallization (EtOH) are standard.

Comparative Analysis of Methods

| Method | Steps | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Bismuth-Promoted | 3 | 75–85% | Low-cost reagents | Limited scalability |

| Palladium-Catalyzed | 4 | 70–83% | High regioselectivity | Expensive catalysts |

| Diphenylsilane | 2 | 80–90% | Minimal byproducts | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences : Replaces the tetrazole with a 3-methyl group and substitutes the diphenylmethyl with a hydroxy-containing aliphatic chain.

- Key Properties : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its aromatic substituents .

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for tetrazole incorporation in the target compound.

N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide Derivatives ()

- Structural Differences : Feature peptide-like chains (e.g., 4-butoxyphenyl, hydroxy-3-phenylpropan-2-yl) instead of tetrazole or diphenylmethyl groups.

- Applications : Designed for complex biomolecular interactions (e.g., enzyme or receptor targeting), whereas the tetrazole in the target compound may prioritize metabolic stability or electronic effects .

Heterocyclic Substituents

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ()

- Structural Differences : Incorporate benzimidazole instead of tetrazole. Benzimidazole is a larger, planar heterocycle with distinct electronic properties.

- Pharmacological Relevance : Benzimidazole derivatives are associated with anticancer and antimicrobial activities, while tetrazoles are often utilized in angiotensin II receptor antagonists or as bioisosteres for carboxylic acids .

N-(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide ()

- Structural Differences: Uses a thiadiazole-quinoxaline hybrid substituent. Thiadiazoles offer sulfur-based reactivity, differing from the nitrogen-rich tetrazole.

- Spectroscopic Data: The target compound’s ¹H NMR would lack the quinoxaline aromatic signals (e.g., δ 7.44–8.09 ppm in ) but may show distinct tetrazole proton resonances near δ 8.0–9.0 ppm .

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide ()

- Structural Differences : Replaces the 5-methyltetrazole with a 5-mercapto-tetrazole group.

- Implications : The thiol group enhances metal-binding capacity but may reduce stability (evidenced by its discontinued commercial status), whereas the methyl group in the target compound improves lipophilicity and shelf life .

Imidazolyl Benzamides ()

- Structural Differences : Imidazole or isoxazole substituents instead of tetrazole.

- Synthetic Routes : Imidazole rings are often formed via cyclization of diamines, whereas tetrazoles require [2+3] cycloadditions (e.g., azide-nitrile reactions), which are more sensitive to reaction conditions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison

Biological Activity

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 321.4 g/mol. It features a diphenylmethyl group attached to a benzamide core, with a 5-methyl-1H-tetrazole moiety that may contribute to its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 1282121-84-9 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves inhibition of bacterial cell wall synthesis through targeting specific proteins such as FtsZ, which is crucial for bacterial cell division.

Antineoplastic Properties

The compound's potential as an antineoplastic agent has also been explored. Research indicates that certain tetrazole-containing compounds can inhibit tumor growth in various cancer cell lines. For example, studies have shown that similar benzamide derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and disrupting cellular metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluating the bactericidal potency of related benzamide derivatives reported effective inhibition against clinical isolates of Staphylococcus aureus. The compounds demonstrated low cytotoxicity in mammalian cells, indicating a favorable therapeutic index .

- Antineoplastic Activity : In vitro studies on the effects of tetrazole derivatives on colorectal cancer cell lines revealed significant reductions in cell viability and induced apoptosis at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The tetrazole ring may participate in hydrogen bonding with active sites of enzymes involved in critical metabolic pathways.

- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What analytical approaches can clarify discrepancies in reported biological activities across studies?

- Answer :

- Meta-Analysis : Normalize data using Z-score transformation to account for assay variability.

- Orthogonal Assays : Confirm activity via dual methods (e.g., fluorescence polarization + ITC).

- Batch Analysis : Verify compound integrity (e.g., LC-MS) to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.